molecular formula C10H16O5Ti B080904 Titan(IV)-oxyacetylacetonat CAS No. 14024-64-7

Titan(IV)-oxyacetylacetonat

Katalognummer: B080904
CAS-Nummer: 14024-64-7
Molekulargewicht: 264.10 g/mol
InChI-Schlüssel: ADVORQMAWLEPOI-SUKNRPLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Bis(2,4-pentanedionato)titanium(IV) Oxide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Titanium(IV) oxyacetylacetonate, also known as TiO(acac)2, is a compound that primarily targets organic synthesis reactions and resin crosslinking . It acts as a catalyst in these reactions, accelerating the rate at which they occur without being consumed in the process .

Mode of Action

The compound interacts with its targets by participating in the reaction process. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of these interactions and the resulting changes depend on the specific reactions in which the compound is involved.

Biochemical Pathways

Titanium(IV) oxyacetylacetonate affects various biochemical pathways, particularly those involved in organic synthesis and resin crosslinking . The downstream effects of these pathways can vary widely, depending on the specific reactions and the roles of the other reactants involved.

Result of Action

The molecular and cellular effects of Titanium(IV) oxyacetylacetonate’s action are primarily seen in the acceleration of the reactions it catalyzes. By lowering the activation energy required for these reactions, it enables them to proceed more quickly and efficiently .

Action Environment

The action, efficacy, and stability of Titanium(IV) oxyacetylacetonate can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions under which the reactions are carried out .

Vorbereitungsmethoden

Bis(2,4-pentanedionato)titanium(IV) Oxide can be synthesized through various methods. One common method involves the reaction of titanium isopropoxide with acetylacetone. The reaction typically occurs in an ethanol solution under continuous stirring . Another method involves the calcination of commercially available titanium(IV) oxyacetylacetonate to form a carbon-titania composite, which is then crystallized . Industrial production methods often involve similar processes but on a larger scale to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Bis(2,4-pentanedionato)titanium(IV) Oxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organic acids, ethanol, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include titanium dioxide and other titanium compounds .

Vergleich Mit ähnlichen Verbindungen

Bis(2,4-pentanedionato)titanium(IV) Oxide can be compared with other similar compounds such as:

These compounds share some similarities in their applications and reactivity but differ in their specific properties and uses. Bis(2,4-pentanedionato)titanium(IV) Oxide is unique in its combination of stability and catalytic activity, making it particularly useful in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

14024-64-7

Molekularformel

C10H16O5Ti

Molekulargewicht

264.10 g/mol

IUPAC-Name

(Z)-4-hydroxypent-3-en-2-one;oxotitanium

InChI

InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3-;;

InChI-Schlüssel

ADVORQMAWLEPOI-SUKNRPLKSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti]

Isomerische SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Ti]

Kanonische SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti]

14024-64-7

Physikalische Beschreibung

Light orange powder;  [Acros Organics MSDS]

Piktogramme

Irritant; Health Hazard

Verwandte CAS-Nummern

51866-75-2

Herkunft des Produkts

United States
Customer
Q & A

Q1: What makes Titanium(IV) oxyacetylacetonate suitable for sensing applications?

A1: Titanium(IV) oxyacetylacetonate demonstrates utility as a sensitive reagent for detecting trace amounts of hydrogen peroxide (H2O2). When incorporated into a Nafion coating on an optical fiber probe, it reacts with H2O2, producing a product that absorbs light at a specific wavelength (360 nm) []. This allows for real-time monitoring of H2O2 concentrations in aqueous solutions using optical fiber evanescent wave absorption spectrometry [].

Q2: How is Titanium(IV) oxyacetylacetonate used in the synthesis of nanomaterials?

A2: Titanium(IV) oxyacetylacetonate serves as a precursor for Titanium dioxide (TiO2) in the synthesis of ZnO-TiO2 nanocomposite thin films []. Utilizing spray pyrolysis, researchers successfully created these films on silicon and glass substrates. The resulting nanocomposites were characterized using techniques such as field emission scanning electron microscopy, X-ray diffraction, and Raman spectroscopy to understand their morphology, phase composition, and molecular structure [].

Q3: What role does Titanium(IV) oxyacetylacetonate play in photoelectrochemical applications?

A3: Titanium(IV) oxyacetylacetonate is crucial for synthesizing Titanium dioxide (TiO2) thin films with photoelectrochemical properties []. When paired with phthalocyanine, a system is created where the TiO2, prepared from Titanium(IV) oxyacetylacetonate through hydrolysis, acts as a photoactive material []. This system exhibits photocurrent generation in the visible light spectrum, coinciding with the phthalocyanine's absorption characteristics []. This finding highlights the potential of Titanium(IV) oxyacetylacetonate-derived materials in solar energy conversion applications.

Q4: Can Titanium(IV) oxyacetylacetonate be used as a latent accelerator, and if so, how does it work?

A4: Yes, Titanium(IV) oxyacetylacetonate demonstrates effectiveness as a latent accelerator in anhydride-cured epoxy resins []. At low concentrations (0.05–0.10% w/w), it significantly accelerates curing at elevated temperatures (150–175°C) while exhibiting excellent storage stability at room temperature []. The mechanism behind this acceleration is believed to involve the decomposition products of Titanium(IV) oxyacetylacetonate, which act as initiators for epoxy-anhydride polymerization [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.